molecular formula C20H27ClN2O2S B1402616 [3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride CAS No. 1361111-26-3

[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride

Cat. No.: B1402616
CAS No.: 1361111-26-3
M. Wt: 395 g/mol
InChI Key: GYFPPCXPKQILGC-UHFFFAOYSA-N
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Description

[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride is a useful research compound. Its molecular formula is C20H27ClN2O2S and its molecular weight is 395 g/mol. The purity is usually 95%.
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Biological Activity

The compound [3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[b]thiophene core, a morpholine ring, and an aminomethyl-cyclohexyl substituent. These structural elements contribute to its biological activity.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against members of the Flaviviridae family. For instance, patents have described bicyclic heteroaryl derivatives that demonstrate efficacy in treating viral infections, suggesting a potential application for this compound in antiviral therapies .

Antimicrobial Activity

Studies have shown that related nitrogen heterocycles possess significant antibacterial properties. For example, pyrrole derivatives have been evaluated for their activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent effects against pathogens like Staphylococcus aureus and Escherichia coli . Although specific data on the compound is limited, its structural analogs suggest a potential for similar antimicrobial effects.

The biological activity of this compound may involve modulation of G protein-coupled receptors (GPCRs), which play a crucial role in various signaling pathways. The interaction with GPCRs can lead to alterations in intracellular calcium levels and other signaling cascades that are essential for cellular responses .

Study on Epidermal Barrier Recovery

A notable study examined the effects of trans-4-(aminomethyl)cyclohexane carboxylic acid (T-AMCHA), a structural analog of the compound under review. The study found that T-AMCHA accelerated barrier recovery in epidermal tissues following injury, highlighting its potential therapeutic role in skin repair mechanisms. The application of T-AMCHA reduced epidermal hyperplasia induced by repeated injuries, suggesting a protective effect on skin integrity .

Data Tables

Study Compound Biological Activity MIC Value
Patent 1Bicyclic Heteroaryl DerivativeAntiviral against FlaviviridaeNot specified
Study 1Pyrrole DerivativeAntibacterial against S. aureus3.125 μg/mL
Study 2T-AMCHAAccelerated barrier recoveryNot specified

Properties

IUPAC Name

[3-[4-(aminomethyl)cyclohexyl]-1-benzothiophen-2-yl]-morpholin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S.ClH/c21-13-14-5-7-15(8-6-14)18-16-3-1-2-4-17(16)25-19(18)20(23)22-9-11-24-12-10-22;/h1-4,14-15H,5-13,21H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFPPCXPKQILGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C2=C(SC3=CC=CC=C32)C(=O)N4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride
Reactant of Route 2
[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride
Reactant of Route 3
[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride
Reactant of Route 4
[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride
Reactant of Route 5
[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride
Reactant of Route 6
[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.